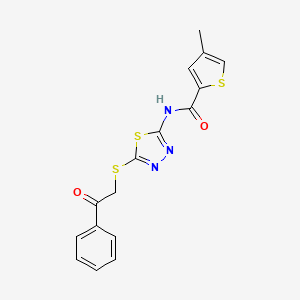![molecular formula C17H20N2O2S B2814490 N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide CAS No. 920343-28-8](/img/structure/B2814490.png)
N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide is a useful research compound. Its molecular formula is C17H20N2O2S and its molecular weight is 316.42. The purity is usually 95%.
BenchChem offers high-quality N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Cytotoxic Evaluation
A study conducted by Nam et al. (2010) explored the synthesis and biological evaluation of a series of benzothiazole derivatives, including N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide analogs. These compounds demonstrated significant cytotoxicity against various cancer cell lines, such as A549 (lung cancer), MCF7-MDR (multidrug-resistant breast cancer), and HT1080 (fibrosarcoma), while also exhibiting moderate inhibitory effects on the growth of Staphylococcus aureus and some fungi Synthesis and Biological Evaluation of A Series of (Benzo[d]thiazol-2-yl)cyclohexanecarboxamides and (Benzo[d]thiazol-2-yl)cyclohexanecarbothioamides.
Antimicrobial Applications
Further research by Palkar et al. (2017) on 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones highlighted the promising antibacterial activity of these novel compounds, especially against Staphylococcus aureus and Bacillus subtilis. The study also assessed the cytotoxic activity of these compounds against mammalian cell lines, suggesting their potential as antibacterial agents at non-cytotoxic concentrations Design, synthesis and QSAR studies of 2-amino benzo[d]thiazolyl substituted pyrazol-5-ones: novel class of promising antibacterial agents.
Anticancer Activities
Ravinaik et al. (2021) developed substituted N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides with considerable anticancer activity against breast, lung, colon, and ovarian cancer cell lines. This study underscores the potential of benzothiazole derivatives in the development of new anticancer therapies Design, Synthesis, and Anticancer Evaluation of N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides.
Environmental Applications
Interestingly, research extends beyond biomedical applications to environmental science, where Zargoosh et al. (2015) synthesized a novel magnetic nanoadsorbent based on thiazole derivatives for the removal of heavy metals such as Zn2+ and Cd2+ from industrial wastes. This innovative approach demonstrates the environmental remediation potential of benzothiazole derivatives Removal of Cd2+ and Zn2+ from industrial wastes using novel magnetic N2,N6-di(thiazol-2-yl)pyridine-2,6-dicarboxamide nanoadsorbent.
properties
IUPAC Name |
N-(6-methyl-1,3-benzothiazol-2-yl)-N-(oxolan-2-ylmethyl)cyclopropanecarboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-4-7-14-15(9-11)22-17(18-14)19(16(20)12-5-6-12)10-13-3-2-8-21-13/h4,7,9,12-13H,2-3,5-6,8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AOPVKOWAGLNVFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N=C(S2)N(CC3CCCO3)C(=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(6-methylbenzo[d]thiazol-2-yl)-N-((tetrahydrofuran-2-yl)methyl)cyclopropanecarboxamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


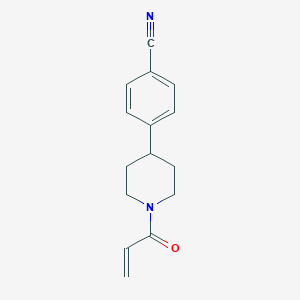
![Methyl 2-[6-methyl-2-[4-(4-methylpiperidin-1-yl)sulfonylbenzoyl]imino-1,3-benzothiazol-3-yl]acetate](/img/structure/B2814410.png)
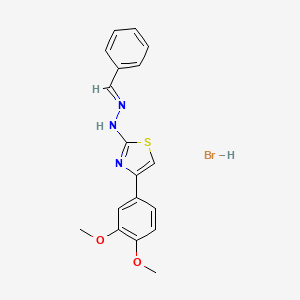

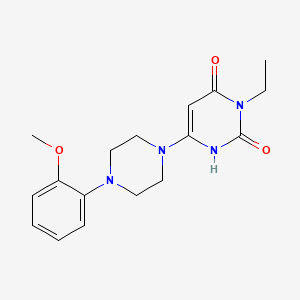
![N-((1-(2-methylpyridin-4-yl)piperidin-4-yl)methyl)benzo[b]thiophene-2-carboxamide](/img/structure/B2814418.png)
![2-(1H-benzo[d]imidazol-1-yl)-1-(3-(pyrimidin-2-ylamino)azetidin-1-yl)ethanone](/img/structure/B2814420.png)
![1,1-Dimethyl-3-[1-(2-phenylacetyl)piperidin-4-yl]urea](/img/structure/B2814421.png)
![5-[(2,4,6-Trichlorophenoxy)methyl]-2-furoic acid](/img/structure/B2814422.png)
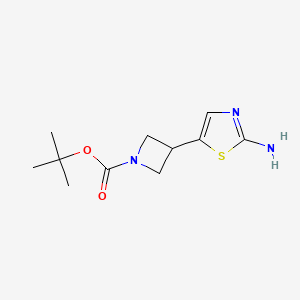
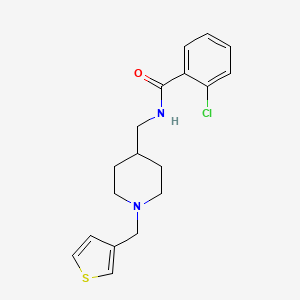
![[(1R,2R)-2-(2,3-Dichlorophenyl)cyclopropyl]methanamine;hydrochloride](/img/structure/B2814426.png)
